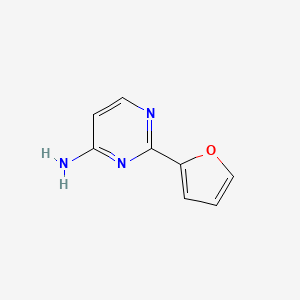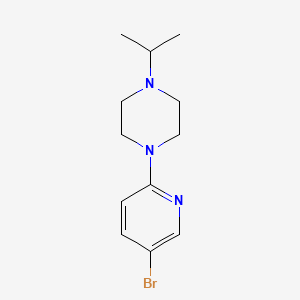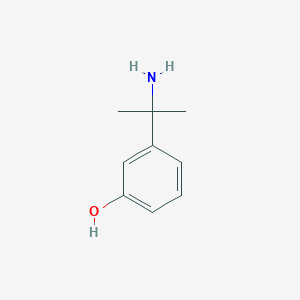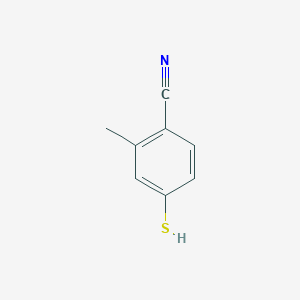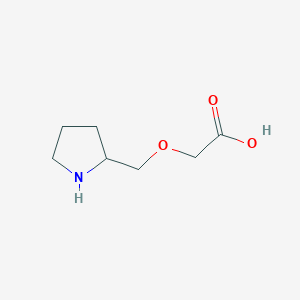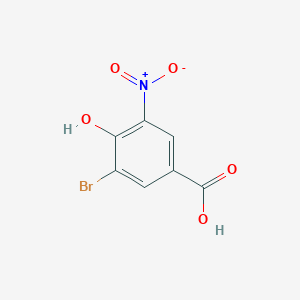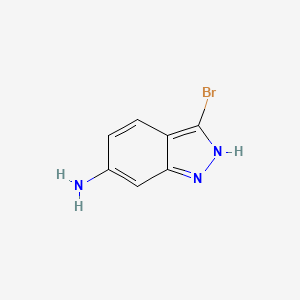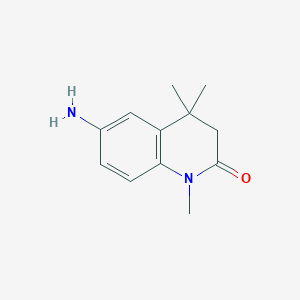
6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
説明
The compound 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the quinoline and isoquinoline families. For instance, the first paper describes an improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline and explores the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline . The second paper reports on the synthesis and pharmacological properties of a quinazoline derivative, which is a structurally related compound, and its role as a potent inhibitor of cyclic GMP phosphodiesterase .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that can yield various diastereoisomers. The first paper provides an improved synthesis route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, which is a compound within the same chemical family as 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. The synthesis includes the isolation and stereochemical elucidation of diastereoisomers, which is crucial for understanding the chemical behavior and potential biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of compounds in the quinoline and isoquinoline families is characterized by the presence of nitrogen atoms within the ring structure, which can significantly influence their chemical properties and biological activity. The stereochemistry of these compounds is particularly important, as it can affect their interaction with biological targets. The first paper discusses the stereochemical assignments made from chemical evidence and spectral data, which is essential for a comprehensive understanding of their molecular structure .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex, leading to multiple products with different stereochemistries. The first paper's focus on the conversion of amines into corresponding alcohols and the oxidation of these alcohols to ketones highlights the intricate nature of these reactions and the importance of controlling reaction conditions to obtain the desired isomers .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of structurally related compounds. For example, the second paper describes the potent inhibitory action of a quinazoline derivative on cGMP phosphodiesterase, which suggests that the compound has significant biological activity. The paper also mentions the importance of specific substituents for the compound's activity, indicating that slight changes in chemical structure can have profound effects on the properties of these molecules .
科学的研究の応用
Electrophilic Substitution and Synthesis
6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been utilized in the synthesis of a variety of compounds through electrophilic substitution. Bouclé et al. (2010) demonstrate its application in α-lithiation and electrophilic substitution, leading to the formation of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones. This process offers a mild method for modifying the tetrahydroquinoline core, crucial in medicinal chemistry (Bouclé et al., 2010).
Inhibition of Platelet Aggregation
A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, closely related to the queried compound, have been shown to possess selective inhibitory activity against platelet aggregation, as investigated by Iyobe et al. (2001). This highlights its potential in developing new cardiotonic and anticoagulant agents (Iyobe et al., 2001).
Carbonic Anhydrase Inhibition
In medicinal chemistry, derivatization of similar compounds like 7-amino-3,4-dihydroquinolin-2(1H)-one has led to the development of inhibitors for carbonic anhydrases, an enzyme family with pharmacological importance. Bozdağ et al. (2017) explored various derivatives, revealing their potential as inhibitors, especially for the hCA IX isoform, relevant in cancer research (Bozdağ et al., 2017).
Synthesis of Hybrid Molecules
The compound's framework is used in synthesizing hybrid molecules containing pharmacophore fragments, as demonstrated in recent research. These compounds, including dihydroquinoline derivatives, show promise in studying biological actions, such as anticoagulant activities (ChemChemTech, 2023).
Buchwald-Hartwig Amination
Smith et al. (2008) used a similar compound, 2-aminoquinoline, in Buchwald-Hartwig chemistry to produce ligands with increased binding affinity for SH3 domains, crucial in the development of therapeutic agents. This underscores the compound's role in advanced synthetic organic chemistry (Smith et al., 2008).
Antiviral Applications
Related compounds like 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives have been evaluated for their anti-MERS-CoV activities. Yoon et al. (2019) identified derivatives with significant inhibitory effects and low toxicity, indicating the potential of such structures in antiviral drug development (Yoon et al., 2019).
特性
IUPAC Name |
6-amino-1,4,4-trimethyl-3H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYEXBLVNQJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599634 | |
| Record name | 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
144583-88-0 | |
| Record name | 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



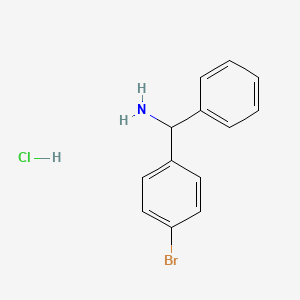

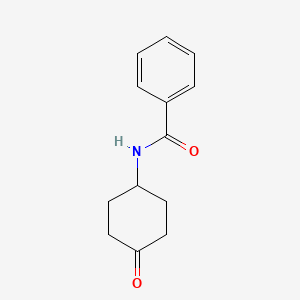

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
